N-1-adamantyl-N'-(4-methoxybenzyl)urea
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Overview
Description
“N-1-adamantyl-N’-(4-methoxybenzyl)urea” is a compound that contains an adamantyl group, which is a bulky, diamond-like structure, and a urea group . It’s a type of synthetic cannabinoid . However, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of N-adamantylated amides, which are similar to the compound , has been reported . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides . In another study, the reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with excess hydrazine hydrate yielded a carbohydrazide .
Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” is not explicitly mentioned in the search results. However, similar compounds like N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified and their structures were determined using liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
Chemical Reactions Analysis
The chemical reactions involving “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded corresponding thiosemicarbazones . Also, the reaction of 1-adamantyl isothiocyanate with 1-methylpiperazine or piperidine yielded the corresponding N-(adamantan-1-yl)carbothioamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, similar compounds like N-(1-adamantyl)-4-nitrobenzamide have been characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques .
Mechanism of Action
The mechanism of action of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” is not explicitly mentioned in the search results. However, a similar compound, N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea, has been reported to interact with the urokinase-type plasminogen activator in humans .
Safety and Hazards
The safety and hazards associated with “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, Sigma-Aldrich, a supplier of similar compounds, provides safety information for N-(1-Adamantyl)-4-nitrobenzamide, including hazard statements and precautionary statements .
Future Directions
The future directions for “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, new urea derivatives, including those containing adamantyl groups, have shown potential as antimicrobial agents . Additionally, some adamantyl urea derivatives have shown promising hypoglycemic activity . These findings suggest potential future directions for the development and study of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” and similar compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-4-2-13(3-5-17)12-20-18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZWOZIMFESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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